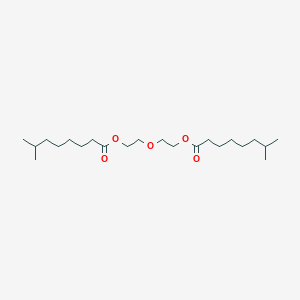

Diethylene glycol diisononanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethylene glycol diisononanoate (DGI) is a synthetic compound that belongs to the class of diesters. It is widely used in various industries such as personal care, food packaging, and pharmaceuticals due to its excellent solubility, low volatility, and good lubrication properties.

Wissenschaftliche Forschungsanwendungen

Diethylene glycol diisononanoate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, Diethylene glycol diisononanoate has been used as a solubilizer and emulsifier in drug formulations. It has also been investigated for its potential use as a drug carrier due to its excellent biocompatibility and low toxicity. In the food packaging industry, Diethylene glycol diisononanoate has been used as a plasticizer and lubricant in the production of food packaging materials. Additionally, Diethylene glycol diisononanoate has been studied for its potential use in cosmetics, personal care products, and lubricants due to its excellent lubrication properties.

Wirkmechanismus

Diethylene glycol diisononanoate is a diester that exhibits excellent solubility in both polar and non-polar solvents. It is believed to work by reducing the interfacial tension between two immiscible phases, thereby improving the solubility and stability of the system. Diethylene glycol diisononanoate also exhibits excellent lubrication properties due to its ability to reduce friction between two surfaces.

Biochemical and physiological effects:

Diethylene glycol diisononanoate has been shown to exhibit low toxicity and excellent biocompatibility in various studies. It is rapidly metabolized in the body and excreted through urine. However, long-term exposure to Diethylene glycol diisononanoate may lead to adverse effects such as skin irritation, respiratory problems, and eye irritation. Therefore, it is important to handle Diethylene glycol diisononanoate with care and follow proper safety protocols.

Vorteile Und Einschränkungen Für Laborexperimente

Diethylene glycol diisononanoate exhibits several advantages for use in lab experiments. It is readily available, easy to handle, and exhibits excellent solubility and stability in various solvents. However, Diethylene glycol diisononanoate may not be suitable for certain experiments due to its specific properties. For instance, Diethylene glycol diisononanoate may not be suitable for experiments that require a high degree of polarity or hydrophobicity.

Zukünftige Richtungen

The potential applications of Diethylene glycol diisononanoate in various fields of science are vast and promising. Future research should focus on exploring the use of Diethylene glycol diisononanoate in drug delivery systems, as well as investigating its potential use in biodegradable polymers and nanomaterials. Additionally, further studies should be conducted to evaluate the long-term effects of Diethylene glycol diisononanoate on human health and the environment.

Conclusion:

In conclusion, Diethylene glycol diisononanoate is a synthetic compound that exhibits excellent solubility, low volatility, and good lubrication properties. It has been extensively studied for its potential applications in various industries such as pharmaceuticals, food packaging, and cosmetics. Diethylene glycol diisononanoate has been shown to exhibit low toxicity and excellent biocompatibility, making it a promising candidate for use in various applications. However, it is important to handle Diethylene glycol diisononanoate with care and follow proper safety protocols to avoid adverse effects. Future research should focus on exploring the potential applications of Diethylene glycol diisononanoate in various fields of science and evaluating its long-term effects on human health and the environment.

Synthesemethoden

Diethylene glycol diisononanoate can be synthesized through the reaction between diethylene glycol and isononanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to obtain a pure product. The purity of Diethylene glycol diisononanoate is crucial in ensuring its quality and effectiveness in various applications.

Eigenschaften

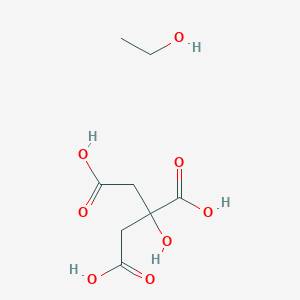

CAS-Nummer |

190282-37-2 |

|---|---|

Produktname |

Diethylene glycol diisononanoate |

Molekularformel |

C22H42O5 |

Molekulargewicht |

386.6 g/mol |

IUPAC-Name |

2-[2-(7-methyloctanoyloxy)ethoxy]ethyl 7-methyloctanoate |

InChI |

InChI=1S/C22H42O5/c1-19(2)11-7-5-9-13-21(23)26-17-15-25-16-18-27-22(24)14-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |

InChI-Schlüssel |

FWIUBOWVXREPPL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |

Kanonische SMILES |

CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)